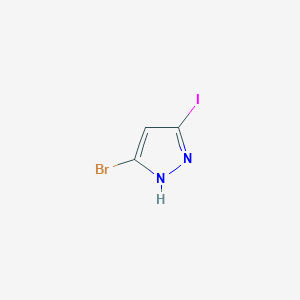

3-Bromo-5-iodopyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-iodopyrazole is a five-membered heterocyclic compound that belongs to the pyrazole family . It is widely used in various fields including medical, industrial, and environmental research . In medical research, 3-Bromo-5-iodopyrazole has been used as a starting material for the synthesis of compounds with enhanced bioactivity and potency .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-iodopyrazole has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Aplicaciones Científicas De Investigación

Medical Research

Field

Application Summary

3-Bromo-5-iodopyrazole is a five-membered heterocyclic compound and belongs to the pyrazole family. It has been used as a starting material for the synthesis of compounds with enhanced bioactivity and potency .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources. However, it’s known that 3-Bromo-5-iodopyrazole is used as a starting material in the synthesis process .

Results or Outcomes

It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and acetylcholinesterase .

Environmental Research

Field

Application Summary

3-Bromo-5-iodopyrazole has been studied for its effects on ecosystems .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources.

Results or Outcomes

The specific results or outcomes of these studies were not detailed in the sources.

Industrial Research

Field

Application Summary

In industrial research, 3-Bromo-5-iodopyrazole has been used in the manufacturing process .

Results or Outcomes

Synthesis of Heterocyclic Systems

Field

Application Summary

3-Bromo-5-iodopyrazole is often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . It’s especially interesting in the context of synthesizing structurally diverse pyrazole derivatives .

Results or Outcomes

Synthesis of Pyrazolo[1,5-a]pyrimidines

Application Summary

3-Bromo-5-iodopyrazole is used as a precursor in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources. However, it’s known that 3-Bromo-5-iodopyrazole is used as a precursor in the synthesis process .

Results or Outcomes

Inhibition of GAPDH Enzyme in PDAC Cells

Application Summary

3-Bromo-Isoxazoline derivatives, which can be synthesized from 3-Bromo-5-iodopyrazole, have been found to inhibit the GAPDH enzyme in PDAC (Pancreatic Ductal Adenocarcinoma) cells . This inhibition triggers autophagy and apoptotic cell death .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources. However, it’s known that 3-Bromo-5-iodopyrazole is used as a precursor in the synthesis of 3-Bromo-Isoxazoline derivatives .

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-3-iodo-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrIN2/c4-2-1-3(5)7-6-2/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEKKNLEEVQVAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-iodopyrazole | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739727.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2739729.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2739730.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2739733.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2739736.png)

![(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2739739.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2739742.png)

![5-chloro-N-[(5-ethylthiophen-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2739744.png)